A'-Neo-22,29,30-trinorgammacerane

Description

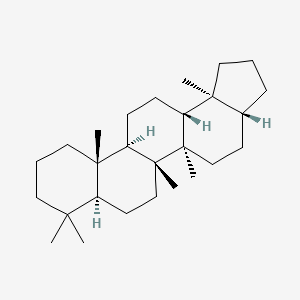

A’-Neo-22,29,30-trinorgammacerane is a naturally occurring organic compound that belongs to the family of triterpenoids. It is a complex molecule with a unique chemical structure that has attracted the attention of researchers in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name |

(3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3/t19-,20+,21-,22-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYQECPNNWDJY-TXOBOIHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51271-94-4 | |

| Record name | A'-Neo-22,29,30-trinorgammacerane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051271944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of A’-Neo-22,29,30-trinorgammacerane typically involves the cyclization of squalene or its derivatives under acidic conditions. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization reaction .

Industrial Production Methods: Industrial production of A’-Neo-22,29,30-trinorgammacerane may involve the extraction of the compound from natural sources such as crude oil or shale oil. The extraction process includes several steps such as distillation, solvent extraction, and chromatographic purification to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: A’-Neo-22,29,30-trinorgammacerane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize A’-Neo-22,29,30-trinorgammacerane, leading to the formation of ketones or carboxylic acids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to form alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, or halogenated derivatives of A’-Neo-22,29,30-trinorgammacerane .

Scientific Research Applications

A’-Neo-22,29,30-trinorgammacerane has a wide range of scientific research applications:

Chemistry: It is used as a biomarker in geochemical studies to understand the depositional environment and the thermal maturity of sedimentary rocks.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: A’-Neo-22,29,30-trinorgammacerane is used in the petroleum industry as an indicator of oil quality and source rock characteristics.

Mechanism of Action

The mechanism by which A’-Neo-22,29,30-trinorgammacerane exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial effects could be due to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Gammacerane: A closely related compound with a similar structure but different functional groups.

22,29,30-Trisnorgammacerane: Another similar compound with slight variations in its molecular structure.

Uniqueness: A’-Neo-22,29,30-trinorgammacerane is unique due to its specific structural features and the presence of certain functional groups that confer distinct chemical and biological properties. Its resistance to biodegradation and its role as a biomarker in geochemical studies further highlight its uniqueness compared to other similar compounds .

Biological Activity

A'-Neo-22,29,30-trinorgammacerane is a triterpenoid compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. It is primarily studied for potential anti-inflammatory , anticancer , and antimicrobial properties. The compound's molecular weight is approximately 370.7 g/mol , and it is classified under the CAS number 53584-59-1 .

1. Anti-inflammatory Properties

Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways. Its mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

3. Antimicrobial Effects

This compound has shown antimicrobial activity against various pathogens. This effect may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the microorganisms.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

- Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Enzyme Modulation : It could affect enzymes involved in inflammatory responses, including cyclooxygenases (COX) and lipoxygenases (LOX).

- Cell Cycle Regulation : In cancer cells, it may influence cell cycle regulators and promote apoptosis through intrinsic pathways.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in inflammatory markers in vitro when treated with this compound. |

| Study 2 | Reported inhibition of tumor growth in animal models with administration of the compound. |

| Study 3 | Showed antimicrobial efficacy against Staphylococcus aureus and Escherichia coli in laboratory settings. |

These studies highlight the compound's potential therapeutic applications across various medical fields.

Comparison with Similar Compounds

This compound shares structural similarities with other triterpenoids but exhibits distinct biological activities due to its unique configuration:

| Compound | Similarities | Unique Features |

|---|---|---|

| Gammacerane | Triterpenoid structure | Different functional groups affecting bioactivity |

| 22,29,30-Trisnorgammacerane | Similar structural framework | Unique anti-inflammatory properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.